N-(2-Chlorobenzyloxycarbonyloxy)succinimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chlorophenyl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO5/c13-9-4-2-1-3-8(9)7-18-12(17)19-14-10(15)5-6-11(14)16/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZHXYXNMHCBKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342308 | |

| Record name | N-(2-Chlorobenzyloxycarbonyloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65853-65-8 | |

| Record name | N-(2-Chlorobenzyloxycarbonyloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Chlorobenzyloxycarbonyloxy)succinimide: Properties, Structure, and Application in Modern Synthesis

Introduction

In the intricate field of organic synthesis, particularly in the domain of peptide and medicinal chemistry, the precise and temporary masking of reactive functional groups is paramount. This necessity has driven the development of a vast arsenal of protecting groups, each with unique characteristics of stability and cleavage. Among these, N-(2-Chlorobenzyloxycarbonyloxy)succinimide, commonly abbreviated as Z(2-Cl)-OSu, has emerged as a critical reagent. It serves as an efficient precursor for the introduction of the 2-chlorobenzyloxycarbonyl (2-Cl-Z or Cbz-Cl) protecting group, a derivative of the classical benzyloxycarbonyl (Cbz) group. This guide provides a comprehensive technical overview of Z(2-Cl)-OSu, detailing its chemical properties, structure, and strategic applications, with a focus on its role in solid-phase peptide synthesis (SPPS) for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a stable, solid reagent, a characteristic that offers significant advantages in laboratory settings for handling and storage.[1] Its key physical and chemical properties are summarized in the table below, providing a foundational understanding of the compound's nature.

| Property | Value | References |

| CAS Number | 65853-65-8 | [2][3][4] |

| Molecular Formula | C12H10ClNO5 | [3][5] |

| Molecular Weight | 283.66 g/mol | [3][6] |

| Appearance | White to very faintly beige powder | [6] |

| Melting Point | 101-105 °C | [3][6] |

| IUPAC Name | (2-chlorophenyl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate | [3] |

| Synonyms | 2-Chlorobenzyl succinimidyl carbonate, Z(2-Cl)-OSu | [2][3] |

| Storage | 2-8°C, in a dry environment | [4][7] |

These properties make Z(2-Cl)-OSu a convenient and reliable reagent for routine use in synthetic laboratories. Its solid state and relatively high melting point contribute to its stability and ease of handling compared to liquid-based reagents.[1]

Molecular Structure and Synthesis

The efficacy of Z(2-Cl)-OSu as a protecting group donor is intrinsically linked to its molecular architecture. The succinimidyl ester moiety serves as an excellent leaving group, facilitating the nucleophilic attack by the target functional group, typically an amine.

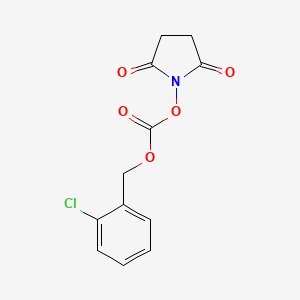

Caption: Chemical structure of this compound.

The synthesis of Z(2-Cl)-OSu is typically achieved through the reaction of 2-chlorobenzyl alcohol with a suitable phosgene equivalent to form the corresponding chloroformate. This intermediate is then reacted with N-hydroxysuccinimide in the presence of a base to yield the final product. This synthetic route is analogous to the preparation of other N-hydroxysuccinimide-activated carbonates.

The 2-Chlorobenzyloxycarbonyl (2-Cl-Z) Protecting Group: A Strategic Advantage

The primary application of Z(2-Cl)-OSu is to introduce the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group onto primary and secondary amines. The 2-Cl-Z group is a modification of the well-established benzyloxycarbonyl (Cbz or Z) group, a cornerstone in peptide chemistry since its introduction by Bergmann and Zervas.[8] The presence of the chlorine atom on the ortho position of the benzyl ring modifies the electronic properties of the group, enhancing its stability towards acidic conditions compared to the parent Cbz group.[9]

Orthogonal Protection in Peptide Synthesis

In the complex, multi-step process of solid-phase peptide synthesis (SPPS), the concept of "orthogonal protection" is critical.[10] This strategy involves using multiple protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one group without affecting others.[10][11] The 2-Cl-Z group, introduced by Z(2-Cl)-OSu, is a key player in this strategy. It is notably stable to the mildly basic conditions (e.g., piperidine) used for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) group and the strong acidic conditions (e.g., trifluoroacetic acid, TFA) used for the cleavage of the Boc (tert-butyloxycarbonyl) group.[10]

This orthogonal stability makes the 2-Cl-Z group invaluable for several advanced synthetic maneuvers:

-

Selective Side-Chain Modification: It allows for the protection of an amino acid side chain (e.g., lysine) while performing standard Fmoc- or Boc-based chain elongation. The 2-Cl-Z group can then be selectively removed at a later stage to allow for specific modifications like branching, cyclization, or the attachment of reporter molecules.[10]

-

Capping of Deletion Sequences: In SPPS, incomplete coupling reactions can lead to the formation of "deletion peptides," which are often difficult to separate from the target peptide.[1][12] Z(2-Cl)-OSu is a highly effective capping agent.[1] After each coupling step, any unreacted N-terminal amines can be irreversibly capped with the 2-Cl-Z group. This terminates the extension of these failure sequences, simplifying the purification of the final product.[1]

Caption: Orthogonality of common amine protecting groups in peptide synthesis.

Deprotection of the 2-Cl-Z Group

The 2-Cl-Z group is typically removed under reductive conditions, most commonly through catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst).[10][13] This process cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. Alternative deprotection methods include the use of strong acids like HBr in acetic acid, although the enhanced acid stability of the 2-Cl-Z group often requires harsher conditions than for the standard Cbz group.[9][14]

Experimental Protocol: Amine Protection using Z(2-Cl)-OSu

The following protocol provides a general methodology for the N-protection of a primary amine using Z(2-Cl)-OSu.

Materials:

-

Amine-containing substrate

-

This compound (Z(2-Cl)-OSu) (1.1 equivalents)

-

Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.2 equivalents)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve the amine-containing substrate in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add the tertiary amine base to the solution and stir for 5-10 minutes at room temperature.

-

Reagent Addition: Add Z(2-Cl)-OSu to the reaction mixture in one portion.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-6 hours).

-

Work-up:

-

Quench the reaction with the addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-Cl-Z-protected amine.

-

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its stability, ease of use, and the robust and orthogonal nature of the 2-Cl-Z protecting group it installs make it an indispensable tool for peptide chemists and drug development professionals. The strategic application of Z(2-Cl)-OSu, particularly in solid-phase peptide synthesis for capping and side-chain protection, enables the efficient construction of complex molecular architectures, thereby facilitating advancements in chemical biology and medicinal chemistry.

References

- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 2. This compound | C12H10ClNO5 | CID 580665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound(65853-65-8) 13C NMR [m.chemicalbook.com]

- 6. N-(2-Chlorocarbobenzoxyoxy)succinimide | 65853-65-8 - BuyersGuideChem [buyersguidechem.com]

- 7. 65853-65-8|2-Chlorobenzyl (2,5-dioxopyrrolidin-1-yl) carbonate|BLD Pharm [bldpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. bachem.com [bachem.com]

- 10. nbinno.com [nbinno.com]

- 11. Protective Groups [organic-chemistry.org]

- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 13. total-synthesis.com [total-synthesis.com]

- 14. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

A Comprehensive Technical Guide on the Synthesis and Preparation of N-(2-Chlorobenzyloxycarbonyloxy)succinimide

This guide provides an in-depth exploration of the synthesis of N-(2-Chlorobenzyloxycarbonyloxy)succinimide (Cl-Z-OSu), a pivotal reagent in modern organic and medicinal chemistry. We will move beyond a simple recitation of steps to dissect the causality behind the protocol, ensuring a robust understanding for successful and safe execution.

Strategic Importance: The Role of an Activated Protecting Group

This compound is a highly valued reagent primarily used for the introduction of the 2-chlorobenzyloxycarbonyl (2-Cl-Z or Cl-Z) protecting group onto primary and secondary amines. This process is fundamental in peptide synthesis and the modification of amine-containing biomolecules.[1][2] The molecule's efficacy stems from two key structural features:

-

The N-Hydroxysuccinimide (NHS) Ester: This moiety serves as an excellent leaving group, "activating" the carbonyl carbon for facile nucleophilic attack by amines under mild conditions, resulting in a stable carbamate linkage.

-

The 2-Chlorobenzyloxycarbonyl (Cl-Z) Group: A derivative of the classic benzyloxycarbonyl (Z or Cbz) group, the ortho-chloro substituent enhances the acid stability of the protecting group relative to the parent Z group. This subtle electronic modification allows for greater orthogonality in complex synthetic strategies where differential deprotection is required.

This guide details a reliable, one-pot synthesis from readily available starting materials: 2-chlorobenzyl alcohol, N-hydroxysuccinimide, and a phosgene equivalent.

The Synthetic Blueprint: Mechanism and Rationale

The synthesis proceeds through a two-step sequence within a single reaction vessel. The core principle is the conversion of a stable alcohol into a highly reactive acylating agent.

Step 1: In-Situ Generation of 2-Chlorobenzyl Chloroformate The initial and most critical step is the activation of 2-chlorobenzyl alcohol. This is achieved by reacting it with a phosgene equivalent, most commonly bis(trichloromethyl) carbonate, known as triphosgene .[3] Triphosgene is a stable, crystalline solid that serves as a safer and more manageable alternative to gaseous phosgene.[3] The reaction is performed in the presence of a non-nucleophilic organic base, such as pyridine, which acts as a stoichiometric scavenger for the hydrogen chloride (HCl) gas produced.[4][5] This neutralization is vital to drive the reaction forward and prevent unwanted side reactions.

Step 2: Nucleophilic Capture by N-Hydroxysuccinimide The highly electrophilic 2-chlorobenzyl chloroformate intermediate is not isolated. Instead, it is immediately reacted in situ with N-hydroxysuccinimide (NHS). The nitrogen-bound oxygen of NHS acts as the nucleophile, attacking the carbonyl carbon of the chloroformate and displacing the chloride ion. Again, a base is required to neutralize the HCl generated in this step, completing the formation of the final product.

Figure 1: Conceptual workflow of the one-pot synthesis.

Field-Tested Experimental Protocol

This protocol is designed for robustness and clarity. Adherence to anhydrous conditions is critical for success.

Materials & Reagents

| Reagent/Material | Molecular Wt. ( g/mol ) | Mass / Volume | Moles (mmol) | Stoichiometry | Grade |

| 2-Chlorobenzyl alcohol | 142.58 | 5.00 g | 35.07 | 1.0 eq | ≥98% |

| Triphosgene | 296.75 | 3.82 g | 12.87 | 0.37 eq | ≥98% |

| N-Hydroxysuccinimide | 115.09 | 4.44 g | 38.58 | 1.1 eq | ≥98% |

| Pyridine (anhydrous) | 79.10 | 6.2 mL | 77.15 | 2.2 eq | Anhydrous, ≥99.8% |

| Dichloromethane (DCM) | - | ~150 mL | - | - | Anhydrous, ≥99.8% |

| Saturated NaHCO₃ (aq) | - | ~100 mL | - | - | - |

| Brine (Saturated NaCl) | - | ~50 mL | - | - | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | - | - |

Step-by-Step Synthesis Workflow

Figure 2: Detailed experimental workflow for the synthesis.

Procedure:

-

Setup: In a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-chlorobenzyl alcohol (5.00 g, 35.07 mmol) and anhydrous pyridine (6.2 mL, 77.15 mmol) in 75 mL of anhydrous dichloromethane (DCM).

-

Cooling: Cool the stirred solution to 0 °C using an ice/water bath.

-

Activation: In a separate dry beaker, dissolve triphosgene (3.82 g, 12.87 mmol) in 40 mL of anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the main reaction flask over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Intermediate Formation: After the addition is complete, stir the reaction mixture at 0 °C for 2 hours.

-

NHS Addition: Add N-hydroxysuccinimide (4.44 g, 38.58 mmol) to the reaction mixture as a solid powder in one portion.

-

Reaction Completion: Remove the ice bath and allow the reaction to slowly warm to room temperature.

-

Overnight Stirring: Let the reaction stir at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel.

-

Washing: Separate the layers. Wash the organic layer twice with 50 mL portions of saturated sodium bicarbonate (NaHCO₃) solution, followed by one 50 mL wash with brine.

-

Drying: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of DCM.

-

Concentration: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield a crude white solid.

-

Purification: Recrystallize the crude product from a hot mixture of ethyl acetate and hexane to afford pure this compound as fine white crystals.

-

Drying: Dry the crystals under high vacuum to remove residual solvents.

Expected Outcome:

-

Yield: 75-90%

-

Appearance: White crystalline solid

-

Melting Point: 101-105 °C[6]

Quality Assurance: Product Characterization

To ensure the integrity of the synthesized reagent, the following characterization is mandatory.

-

¹H NMR Spectroscopy: Confirms the molecular structure. Expect to see characteristic signals for the succinimide protons (a singlet around δ 2.9 ppm), the benzylic methylene protons (a singlet around δ 5.4 ppm), and the aromatic protons of the 2-chlorophenyl group (a multiplet between δ 7.3-7.5 ppm).

-

FTIR Spectroscopy: Verifies the presence of key functional groups. Look for strong carbonyl (C=O) stretching bands around 1815 cm⁻¹ and 1785 cm⁻¹ (from the succinimide), and another strong carbonyl stretch around 1740 cm⁻¹ (from the carbonate).

-

Melting Point Analysis: A sharp melting point within the literature range is a strong indicator of high purity.[6]

Critical Safety Mandates

This synthesis involves hazardous materials that demand strict safety protocols.

-

Triphosgene: HIGHLY TOXIC. Triphosgene is a stable solid but can decompose to release toxic phosgene gas, especially in the presence of nucleophiles or heat. ALWAYS handle triphosgene in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles. All glassware should be quenched with an ammonia solution after the reaction to neutralize any residual phosgene.

-

Pyridine: Flammable, toxic, and has a pungent, unpleasant odor. Handle exclusively in a fume hood.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure by handling in a well-ventilated area or fume hood.

Conclusion

The synthesis of this compound is a highly reproducible and scalable process when executed with precision and care. The keys to a successful outcome are the scrupulous use of anhydrous reagents and solvents to prevent hydrolysis of reactive intermediates, careful temperature control during the activation step, and a thorough purification process. By understanding the chemical principles and adhering to the safety protocols detailed in this guide, researchers can confidently prepare this essential reagent for its wide-ranging applications in chemical synthesis and drug development.

References

- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. reddit.com [reddit.com]

- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

N-(2-Chlorobenzyloxycarbonyloxy)succinimide mechanism of action in peptide synthesis

An In-Depth Technical Guide: The Mechanism and Application of N-(2-Chlorobenzyloxycarbonyloxy)succinimide in Modern Peptide Synthesis

Executive Summary

The synthesis of peptides with a defined sequence is a foundational pillar of modern drug development, biochemistry, and materials science. The success of this synthesis hinges on the strategic use of protecting groups to temporarily mask reactive functional groups and direct the formation of peptide bonds. This technical guide provides an in-depth analysis of this compound, a highly effective reagent for introducing the 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group. We will explore its core mechanism of action, the critical role of the N-hydroxysuccinimide ester in ensuring reaction efficiency, and its deprotection via catalytic hydrogenolysis. A key focus will be on the strategic advantage of the 2-Cl-Z group's orthogonality to standard Fmoc and Boc chemistries, which makes this compound an invaluable tool, particularly as a capping agent in Solid-Phase Peptide Synthesis (SPPS) to enhance the purity of the final product. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and optimize peptide synthesis protocols.

The Foundational Challenge in Peptide Synthesis: The Need for Amine Protection

The primary challenge in peptide synthesis is the bifunctional nature of amino acids, which possess both a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH).[1] When attempting to form a peptide bond, activating the carboxylic acid of one amino acid to react with the amino group of another can lead to uncontrolled self-polymerization, resulting in a complex mixture of random polypeptides.[1]

To achieve a defined sequence, it is imperative to temporarily "mask" the N-terminal amino group of one amino acid while its carboxyl group is activated and coupled to the free amino group of another. This is the role of a protecting group. The ideal protecting group must be:

-

Easy to introduce in high yield.

-

Stable to the conditions of peptide coupling and the deprotection of other groups.

-

Easy to remove under specific conditions that do not affect the newly formed peptide bond or other protecting groups.

Alkoxycarbonyl protecting groups like 9-fluorenylmethyloxycarbonyl (Fmoc), tert-butyloxycarbonyl (Boc), and benzyloxycarbonyl (Cbz or Z) are mainstays in peptide synthesis, and their introduction helps reduce the degree of racemization.[2]

The Carbobenzyloxy (Cbz/Z) Group: A Historical and Mechanistic Perspective

Introduced by Max Bergmann and Leonidas Zervas in 1932, the carbobenzyloxy (Cbz or Z) group was the first reversible Nα-protecting group that enabled controlled, stepwise peptide synthesis.[3] This innovation transformed the field, making the synthesis of previously inaccessible oligopeptides possible.[4] The Cbz group is valued for its ease of introduction and removal, and its presence often improves the crystallinity and stability of the protected product, simplifying purification.[2]

The this compound reagent is a derivative of this classic protecting group, engineered for enhanced stability and strategic application in modern synthetic workflows.

Core Mechanism of Action: this compound

The Reagent: Structure and Function

This compound is an activated reagent designed for the efficient introduction of the 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group. Its structure can be broken down into two key functional components:

-

The 2-Chlorobenzyloxycarbonyl (2-Cl-Z) Moiety : This is the protecting group itself. The addition of a chlorine atom to the ortho position of the benzyl ring enhances the group's stability towards acidic conditions compared to the standard Cbz group. This increased stability is crucial for its use in orthogonal protection schemes.[5]

-

The N-hydroxysuccinimide (NHS) Ester : This portion of the molecule functions as an excellent leaving group.[6][7] Reacting a carboxylic acid with N-hydroxysuccinimide (NHS) forms an "active ester".[7] These NHS esters are highly reactive towards nucleophilic attack by primary amines but are more stable and less prone to causing racemization than other activated species, ensuring a clean and efficient protection reaction.[6]

The Protection Reaction: Formation of the Carbamate

The protection of a primary amine (e.g., the N-terminus of an amino acid) with this compound proceeds via a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the reagent.

-

Formation of Tetrahedral Intermediate : A transient tetrahedral intermediate is formed.

-

Elimination of the Leaving Group : The intermediate collapses, and the stable N-hydroxysuccinimide anion is eliminated as the leaving group. This step is highly favorable and drives the reaction to completion.

-

Formation of Carbamate : The final product is the N-protected amino acid, where the amine is now a stable carbamate, and a molecule of N-hydroxysuccinimide is released as a byproduct.

References

Navigating Peptide Synthesis and Exploring Bioactive Scaffolds: A Technical Guide

An In-depth Technical Guide to CAS Number 65853-65-8 and an Exploration of the 6-Bromo-2-methyl-4-phenyl-1,2-dihydroquinolin-3-one Scaffold

For Researchers, Scientists, and Drug Development Professionals

A Note on the Topic

Initial analysis of the topic revealed a potential ambiguity. The provided CAS number, 65853-65-8, definitively corresponds to the chemical compound N-(2-Chlorobenzyloxycarbonyloxy)succinimide , also known as Z(2-Cl)-OSu. This reagent is primarily utilized in peptide chemistry. However, the topic also included a distinct chemical entity, 6-Bromo-2-methyl-4-phenyl-1,2-dihydroquinolin-3-one , which belongs to the quinolinone class of heterocyclic compounds and is explored for its potential biological activities.

To provide a comprehensive and accurate technical guide, this document will address both compounds in separate, detailed sections. This approach ensures clarity and delivers valuable information on each substance, acknowledging the possibility of a multifaceted research interest.

Part 1: A Deep Dive into CAS 65853-65-8: this compound [Z(2-Cl)-OSu]

Introduction to Z(2-Cl)-OSu: A Critical Tool in Peptide Synthesis

This compound, or Z(2-Cl)-OSu, is a specialized chemical reagent with a pivotal role in modern solid-phase peptide synthesis (SPPS). Its primary function is to act as a highly efficient "capping" agent, a crucial step in ensuring the synthesis of high-purity peptides. Incomplete coupling reactions during SPPS can lead to the formation of deletion sequences (shorter, incomplete peptides), which are often difficult to separate from the target peptide and can compromise the results of subsequent biological assays. Z(2-Cl)-OSu addresses this challenge by rapidly and irreversibly blocking unreacted amino groups on the growing peptide chain.[1]

Physicochemical Properties of Z(2-Cl)-OSu

A thorough understanding of the physicochemical properties of Z(2-Cl)-OSu is essential for its effective application and storage.

| Property | Value | Reference(s) |

| CAS Number | 65853-65-8 | [2][3] |

| Molecular Formula | C₁₂H₁₀ClNO₅ | [2] |

| Molecular Weight | 283.66 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 101-105 °C | [2] |

| Solubility | Soluble in organic solvents like Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (ACN) | |

| Storage | Store at 2-8°C in a dry, well-ventilated place |

Mechanism of Action: The Role of the Z(2-Cl) Protecting Group

The efficacy of Z(2-Cl)-OSu as a capping agent stems from the chemical properties of the 2-chlorobenzyloxycarbonyl (Z(2-Cl)) group it introduces. The succinimidyl ester moiety of Z(2-Cl)-OSu is a highly reactive leaving group, allowing for the rapid acylation of free primary and secondary amines.

Caption: Capping of a free amino group on a peptide chain by Z(2-Cl)-OSu.

A key advantage of the Z(2-Cl) group is its stability under the conditions used for the removal of other common amino-protecting groups in SPPS. It is resistant to the basic conditions (e.g., piperidine) used to remove the Fmoc group and the acidic conditions (e.g., trifluoroacetic acid) used to cleave the Boc group.[4] This "orthogonal" stability is crucial for complex peptide synthesis strategies that may require selective deprotection of different amino groups.[4] The Z(2-Cl) group is typically removed at the end of the synthesis by hydrogenolysis.

Applications in Peptide Synthesis and Beyond

The primary application of Z(2-Cl)-OSu is as a capping agent in both Fmoc- and Boc-based SPPS.[5] Its rapid reaction kinetics allow for a short capping cycle, often as little as 5 minutes, which is advantageous for automated peptide synthesis.[1][5]

While its role as a capping agent is well-established, the reactive nature of Z(2-Cl)-OSu suggests potential applications in bioconjugation, where the controlled modification of amine-containing biomolecules is desired. However, its use in this context is less documented than its application in SPPS.

Experimental Protocol: Capping of Unreacted Amino Groups in Fmoc-SPPS

The following is a general protocol for the use of Z(2-Cl)-OSu as a capping agent in Fmoc-based solid-phase peptide synthesis.

Materials:

-

Peptide-resin with free amino groups

-

This compound (Z(2-Cl)-OSu)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Solid-phase peptide synthesis reaction vessel

-

Shaker or automated peptide synthesizer

Procedure:

-

Resin Washing: Following the amino acid coupling step, wash the peptide-resin thoroughly with DMF (3 x 1 min) to remove any residual coupling reagents.

-

Preparation of Capping Solution: Prepare a fresh solution of Z(2-Cl)-OSu in DMF. A typical concentration is 0.5 M.

-

Capping Reaction: Add the Z(2-Cl)-OSu solution to the peptide-resin. Ensure the resin is fully submerged.

-

Incubation: Agitate the reaction mixture at room temperature for 5-10 minutes.[1][5]

-

Resin Washing: Wash the capped peptide-resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) to remove excess capping reagent and byproducts.

-

Kaiser Test: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful capping. If the test is positive, the capping step can be repeated.

-

Proceed with Synthesis: Continue with the Fmoc deprotection of the newly added amino acid and the subsequent coupling cycle.

Caption: A typical workflow for capping with Z(2-Cl)-OSu in SPPS.

Synthesis of Z(2-Cl)-OSu

While commercially available, understanding the synthesis of Z(2-Cl)-OSu provides valuable insight into its chemistry. A general approach involves the reaction of 2-chlorobenzyl alcohol with a phosgene equivalent to form the corresponding chloroformate, which is then reacted with N-hydroxysuccinimide. A more direct method, adapted from the synthesis of similar compounds, involves the reaction of 2-chlorobenzyl alcohol with N,N'-disuccinimidyl carbonate.

Part 2: An Investigative Look at the 6-Bromo-2-methyl-4-phenyl-1,2-dihydroquinolin-3-one Scaffold

Introduction to Quinolinones: A Privileged Scaffold in Medicinal Chemistry

The quinolinone core is a prominent heterocyclic scaffold found in numerous natural products and synthetic molecules with a wide range of biological activities. Derivatives of quinolinone have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.[6][7] The specific compound, 6-Bromo-2-methyl-4-phenyl-1,2-dihydroquinolin-3-one, is a member of this class, and while direct experimental data for this exact molecule is scarce in publicly available literature, its properties and potential applications can be inferred from structurally related compounds.

Predicted Physicochemical Properties

Based on its structure, the following physicochemical properties can be predicted for 6-Bromo-2-methyl-4-phenyl-1,2-dihydroquinolin-3-one.

| Property | Predicted Value |

| Molecular Formula | C₁₆H₁₂BrNO |

| Molecular Weight | 314.18 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Potential Biological Activities and Therapeutic Applications

The structural features of 6-Bromo-2-methyl-4-phenyl-1,2-dihydroquinolin-3-one suggest several avenues for biological investigation:

-

Antimicrobial Activity: The quinolinone scaffold is a well-known pharmacophore in antibacterial agents. It is plausible that this compound and its derivatives could exhibit activity against various bacterial and fungal strains.[8][9]

-

Anti-inflammatory Activity: Certain quinazolinone derivatives, which are structurally related to quinolinones, have demonstrated anti-inflammatory properties.[10] The 6-bromo substitution may modulate this activity.

-

Anticancer Activity: The quinoline and quinolinone cores are present in several anticancer drugs. The bromine atom at the 6-position has, in some cases, been linked to enhanced cytotoxic effects.[6]

Caption: Predicted biological activities of the quinolinone scaffold.

Synthetic Approaches

The synthesis of quinolin-4-ones often involves the Conrad-Limpach or Knorr quinoline synthesis. For the target molecule, a plausible route could involve the condensation of a substituted aniline with a β-ketoester, followed by cyclization. For instance, the synthesis of a related compound, 6-bromo-4-chloroquinoline, starts from 4-bromoaniline and ethyl propiolate, followed by cyclization and chlorination.[11] A similar strategy could be adapted for the synthesis of 6-Bromo-2-methyl-4-phenyl-1,2-dihydroquinolin-3-one.

Conclusion

This technical guide has provided a comprehensive overview of two distinct chemical entities that were part of the initial query. CAS number 65853-65-8 , identified as This compound [Z(2-Cl)-OSu] , is a crucial reagent for ensuring high purity in peptide synthesis through its function as a capping agent. Its orthogonal stability makes it a valuable tool in complex synthetic strategies.

The second compound, 6-Bromo-2-methyl-4-phenyl-1,2-dihydroquinolin-3-one , belongs to the biologically significant class of quinolinones. While specific data for this molecule is limited, analysis of related structures suggests its potential as a scaffold for the development of new antimicrobial, anti-inflammatory, or anticancer agents.

For researchers in peptide synthesis, Z(2-Cl)-OSu offers a reliable method to enhance the quality of their products. For those in drug discovery, the 6-bromo-quinolinone scaffold represents a promising area for further investigation and derivative synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound | C12H10ClNO5 | CID 580665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mediresonline.org [mediresonline.org]

- 9. mediresonline.org [mediresonline.org]

- 10. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

Leveraging the Z(2-Cl) Group via Z(2-Cl)-OSu for Advanced Orthogonal Strategies in Peptide Synthesis

An In-Depth Technical Guide:

Abstract

In the intricate field of peptide synthesis, achieving the desired final product hinges on a meticulously planned orthogonal protection strategy. This guide provides a deep dive into the use of the 2-chloro-benzyloxycarbonyl [Z(2-Cl) or 2-Cl-Z] protecting group, introduced via its highly efficient succinimidyl ester, Z(2-Cl)-OSu. We will explore the chemical basis for its stability and selective cleavage, positioning it as a critical tool for researchers tackling complex peptide sequences, post-translational modifications, and convergent synthesis strategies. This document moves beyond mere protocols to explain the underlying chemical principles, empowering scientists to make informed decisions in the design and execution of their synthetic routes.

The Imperative of Orthogonality in Peptide Synthesis

Modern peptide science demands the construction of increasingly complex molecules. The assembly of amino acids into a defined sequence, whether through Solid-Phase Peptide Synthesis (SPPS) or solution-phase techniques, relies on the transient masking of reactive functional groups. The core principle of orthogonality dictates that each class of protecting groups on the peptide must be removable by a specific chemical mechanism that leaves all other protecting groups intact. A failure in orthogonality leads to unintended deprotection, side reactions, and a dramatic decrease in the yield of the desired product.

The most prevalent orthogonal system in SPPS is the acid-labile Boc group for the Nα-terminus and benzyl-based side-chain protection, or the base-labile Fmoc group for the Nα-terminus paired with acid-labile side-chain protection (e.g., tBu, Trt, Pbf). However, for sophisticated syntheses involving branched peptides, cyclic structures, or segment condensation, a third dimension of orthogonality is often required. This is where the Z(2-Cl) group finds its strategic niche.

Profile of the 2-Chlorobenzyloxycarbonyl [Z(2-Cl)] Group

The Z(2-Cl) group is a derivative of the classical benzyloxycarbonyl (Z or Cbz) group. The parent Z group, while foundational in peptide chemistry, has limitations. Its removal often requires either catalytic hydrogenation, which is incompatible with sulfur-containing residues or other reducible moieties, or strong acids like HBr in acetic acid, which can lack selectivity.

The addition of a chlorine atom to the ortho position of the benzyl ring significantly modulates the group's electronic properties. This substitution makes the Z(2-Cl) group more stable to acid than the parent Z group.[1] This enhanced stability is crucial; it allows Z(2-Cl) to withstand the conditions used for Boc-group removal (e.g., ~50% TFA in DCM) while still being susceptible to cleavage by stronger acids like anhydrous HF, TFMSA, or HBr/AcOH.[1]

This tiered acid lability, combined with its inherent stability to the basic conditions used for Fmoc removal (e.g., piperidine in DMF), establishes the Z(2-Cl) group as a truly orthogonal protecting group.[2]

Mechanism of Action

The Z(2-Cl) group functions as a carbamate, effectively masking the nucleophilicity of the amine it protects. Its stability is derived from the urethane linkage. Cleavage, whether by strong acid or hydrogenolysis, targets the benzyl C-O bond, leading to the release of the free amine, carbon dioxide, and 2-chlorotoluene.

Introduction of the Z(2-Cl) Group using Z(2-Cl)-OSu

For the efficient and clean introduction of the Z(2-Cl) group, an activated form of the chloroformate is required. N-(2-Chlorobenzyloxycarbonyloxy)succinimide, or Z(2-Cl)-OSu, is the reagent of choice. The N-hydroxysuccinimide (NHS) ester is an excellent leaving group, making the reagent highly reactive towards primary amines, such as the ε-amino group of a lysine side chain.[3] The reaction proceeds rapidly and cleanly, typically at room temperature, to form the stable carbamate linkage.

Experimental Protocol: Acylation of an Amino Acid with Z(2-Cl)-OSu

This protocol describes a general procedure for the protection of the side-chain amino group of an Nα-protected amino acid, such as Fmoc-L-Ornithine.

Materials:

-

Fmoc-L-Ornithine hydrochloride

-

Z(2-Cl)-OSu (1.1 equivalents)

-

Sodium Bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate

-

Saturated NaCl solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hexane

Procedure:

-

Dissolution: Dissolve Fmoc-L-Ornithine hydrochloride (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution. The bicarbonate is critical to neutralize the hydrochloride salt and maintain a basic pH conducive to acylation.

-

Reagent Addition: In a separate flask, dissolve Z(2-Cl)-OSu (1.1 eq.) in a minimal amount of 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution at room temperature.

-

Reaction: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

-

Work-up:

-

Once the reaction is complete, add deionized water to the reaction mixture.

-

Perform an acid wash by adding 1N HCl to adjust the pH to ~2-3. This step protonates any unreacted amine and helps in the subsequent extraction.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and then saturated NaCl (brine).

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purification: The crude product, Fmoc-Orn(Z(2-Cl))-OH, can be purified by flash column chromatography on silica gel using a gradient of DCM and methanol, or by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Orthogonality in Practice: A Comparative Analysis

The utility of Z(2-Cl) is defined by its stability profile against common deprotection reagents used in SPPS.

| Protecting Group to be Removed | Reagent / Condition | Stability of Z(2-Cl) Group | Citation |

| Fmoc (Nα-protection) | 20-50% Piperidine in DMF | Stable | [2][3] |

| Boc (Nα- or side-chain) | 25-50% TFA in DCM | Stable | [1][4] |

| Trt, Pbf, tBu (Side-chain) | 95% TFA (standard cleavage) | Labile | [5] |

| Alloc (Side-chain) | Pd(PPh₃)₄ / Phenylsilane | Stable | [6] |

| Dde / ivDde (Side-chain) | 2-10% Hydrazine in DMF | Stable | |

| Z(2-Cl) | Anhydrous HF or TFMSA | Labile | [1] |

| Z(2-Cl) | Catalytic Hydrogenation (Pd/C, H₂) | Labile | [7] |

This table summarizes the core of the orthogonal strategy. The Z(2-Cl) group remains intact during the routine base-mediated deprotection of Fmoc and the moderate acid-mediated deprotection of Boc, providing a distinct chemical address for manipulation.

Diagram: The Principle of Orthogonal Protection

This diagram illustrates the distinct cleavage pathways for Fmoc, Boc, and Z(2-Cl) groups, which is the foundation of their mutual orthogonality.

References

- 1. peptide.com [peptide.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Solubility of N-(2-Chlorobenzyloxycarbonyloxy)succinimide for Scientific Applications

Abstract

N-(2-Chlorobenzyloxycarbonyloxy)succinimide, commonly abbreviated as Z(2-Cl)-OSu, is a critical reagent in synthetic organic chemistry, particularly for the introduction of the 2-chlorobenzyloxycarbonyl (Z(2-Cl)) amine protecting group in peptide synthesis and other derivatization reactions. The efficiency, yield, and purity of reactions employing this reagent are fundamentally dependent on its solubility characteristics in various organic solvents. This technical guide provides a comprehensive analysis of the solubility profile of Z(2-Cl)-OSu, grounded in its physicochemical properties and established chemical principles. It offers researchers, scientists, and drug development professionals a foundational understanding for solvent selection, reaction optimization, and purification strategies. This document includes a detailed experimental protocol for the definitive determination of thermodynamic solubility and discusses the practical implications for laboratory workflows.

Introduction to this compound

This compound is an activated carbonate reagent designed for the mild and efficient protection of primary and secondary amines. Its utility is most pronounced in solid-phase and solution-phase peptide synthesis, where the Z(2-Cl) group serves as a stable protecting moiety that can be removed under specific conditions, orthogonal to other protecting groups.

Understanding the solubility of Z(2-Cl)-OSu is not a trivial matter. Inadequate dissolution can lead to sluggish or incomplete reactions, heterogeneous reaction mixtures that complicate monitoring and scale-up, and ultimately, lower yields and product purity. Conversely, a well-informed choice of solvent ensures homogenous reaction conditions, predictable kinetics, and streamlined downstream processing. This guide aims to demystify the solubility behavior of this essential reagent.

Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of Z(2-Cl)-OSu are summarized below.

| Property | Value | Source(s) |

| CAS Number | 65853-65-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₀ClNO₅ | [1][2][3] |

| Molecular Weight | 283.66 g/mol | [1][2][3] |

| Appearance | White to very faintly beige crystalline powder | [1][6] |

| Melting Point | 101-105 °C | [1][2][4][6] |

| IUPAC Name | (2-chlorophenyl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate | [2] |

| SMILES | C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2Cl | [2] |

| XLogP3 | 1.8 | [1] |

The molecule's structure reveals a duality in its polarity. The N-hydroxysuccinimide (NHS) ester and carbonate functionalities are highly polar, capable of engaging in dipole-dipole interactions. In contrast, the 2-chlorobenzyl group is nonpolar and lipophilic. This amphiphilic nature dictates its solubility, suggesting that solvents capable of accommodating both polar and nonpolar moieties will be most effective. The XLogP3 value of 1.8 indicates a moderate degree of lipophilicity.[1]

Theoretical Principles and Solubility Profile

The guiding principle of solubility is "like dissolves like." A solute dissolves best in a solvent that shares similar intermolecular forces. For Z(2-Cl)-OSu, this means:

-

Polar Aprotic Solvents: These are generally the most effective solvents. They possess a strong dipole moment to solvate the polar succinimide and carbonate portions of the molecule without having a reactive proton that could lead to solvolysis of the highly reactive ester.

-

Chlorinated Solvents: The presence of the chlorobenzyl group enhances solubility in chlorinated solvents through favorable van der Waals interactions.

-

Protic Solvents: While the compound may dissolve in polar protic solvents like methanol or ethanol, these are generally not recommended for reaction or long-term storage. The nucleophilic nature of the alcohol can lead to the slow degradation of the active ester, forming an undesired carbonate by-product.

-

Nonpolar Solvents: The strong polarity of the succinimide ring significantly limits solubility in nonpolar solvents like hexane or diethyl ether.

Based on these principles and data from structurally analogous compounds such as Fmoc-OSu, the following qualitative solubility profile can be established.[7]

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Excellent solvation of the polar groups. A standard solvent for peptide synthesis.[8] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Strong polar interactions. Analogous Fmoc-OSu is soluble at ~20 mg/mL.[7] |

| Acetonitrile (ACN) | Polar Aprotic | Soluble | Good general-purpose solvent for moderately polar compounds. |

| Dichloromethane (DCM) | Chlorinated | Soluble | Favorable interactions with the chlorobenzyl moiety. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Soluble | Moderate polarity suitable for dissolving the compound. |

| Ethyl Acetate (EtOAc) | Ester | Sparingly to Soluble | Moderate polarity; can serve as a reaction or extraction solvent. |

| Methanol (MeOH) | Polar Protic | Soluble (with caution) | May dissolve well but poses a risk of solvolysis and reagent degradation over time. |

| Ethanol (EtOH) | Polar Protic | Soluble (with caution) | Similar risk of degradation as with methanol. |

| Diethyl Ether | Nonpolar Ether | Insoluble | Insufficient polarity to overcome the crystal lattice energy of the polar succinimide group.[9] |

| Hexane / Heptane | Nonpolar Aliphatic | Insoluble | Highly nonpolar nature is incompatible with the polar functional groups. |

Experimental Protocol: Thermodynamic Solubility Determination

For applications requiring precise concentration data, the "shake-flask" method is the universally recognized gold standard for determining thermodynamic (or equilibrium) solubility.[10][11][12] This method measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.

Objective

To accurately quantify the solubility of Z(2-Cl)-OSu in a specific organic solvent at a controlled temperature.

Materials

-

This compound (purity >98%)

-

Solvent of interest (HPLC grade)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe and 0.22 µm or 0.45 µm PTFE syringe filters

-

HPLC-UV system

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Standards: Prepare a stock solution of Z(2-Cl)-OSu in a fully miscible solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL). From this stock, create a series of calibration standards via serial dilution to build a standard curve.

-

Sample Preparation: Add an excess amount of solid Z(2-Cl)-OSu to a vial (e.g., 5-10 mg). The key is to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume of the test solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the slurry for 24 to 48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[12][13]

-

Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle for at least 1 hour. Visually confirm the presence of excess solid.

-

Filtration: Carefully draw the supernatant into a syringe, avoiding the solid pellet. Attach a chemically resistant PTFE syringe filter and dispense the clear, saturated solution into a clean HPLC vial. This step is critical to remove any microscopic particulates that could artificially inflate the concentration reading.

-

Dilution: Perform an accurate dilution of the saturated filtrate with the analysis mobile phase to bring the concentration within the linear range of the standard curve.

-

Quantification: Analyze the diluted sample and the calibration standards via HPLC-UV. The Z(2-Cl) group contains a chromophore suitable for UV detection (~260-270 nm).

-

Calculation: Using the standard curve, determine the concentration of the diluted sample. Back-calculate the original concentration in the saturated filtrate, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

Workflow Diagram

Caption: Experimental workflow for thermodynamic solubility determination.

Practical Applications and Recommendations

-

Reaction Solvent Selection: For homogenous reactions, DMF and DCM are highly recommended. DMF is ideal for reactions involving polar substrates like amino acids, while DCM is an excellent choice for general organic synthesis. Acetonitrile and THF are also reliable alternatives.

-

Purification Strategies: The poor solubility of Z(2-Cl)-OSu in nonpolar solvents like hexane and ether can be exploited. After a reaction in a solvent like DCM, the product can often be precipitated or "crashed out" by adding an excess of an anti-solvent like cold diethyl ether or hexane.

-

Stock Solutions: If preparing stock solutions for repeated use, choose a high-purity aprotic solvent like DMF or Acetonitrile. Store the solution under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (2-8°C) to minimize degradation.[4] Avoid preparing stock solutions in protic solvents.

-

Handling Sparingly Soluble Cases: If a reaction must be run in a solvent where Z(2-Cl)-OSu is only sparingly soluble, consider techniques such as gentle heating (if the reactants are stable) or using a higher solvent volume to ensure complete dissolution.

Conclusion

This compound is a reagent with a nuanced solubility profile governed by its amphiphilic molecular structure. It exhibits high solubility in polar aprotic solvents (DMF, DMSO) and moderate to good solubility in chlorinated solvents (DCM) and other aprotics like ACN and THF. Its solubility is notably poor in nonpolar aliphatic and ethereal solvents. This understanding, coupled with the robust experimental protocol provided, empowers researchers to make informed decisions that enhance reaction efficiency, improve product yield, and simplify purification processes, thereby accelerating research and development timelines.

References

- 1. echemi.com [echemi.com]

- 2. jk-sci.com [jk-sci.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound CAS#: 65853-65-8 [m.chemicalbook.com]

- 5. This compound | C12H10ClNO5 | CID 580665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(2-Chlorocarbobenzoxyoxy)succinimide | 65853-65-8 - BuyersGuideChem [buyersguidechem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. rsc.org [rsc.org]

- 9. Sciencemadness Discussion Board - Solubility of NBS and succinimide in diethyl ether - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. evotec.com [evotec.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 13. enamine.net [enamine.net]

Methodological & Application

Application Notes & Protocols: N-(2-Chlorobenzyloxycarbonyloxy)succinimide as a High-Efficiency Capping Agent in Solid-Phase Peptide Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of purity is paramount. The stepwise nature of SPPS, while revolutionary, is imperfect, with incomplete coupling reactions presenting a significant challenge. These failures lead to the generation of deletion sequences—truncated impurities that are often difficult to separate from the target peptide. This guide provides a comprehensive overview and detailed protocols for the use of N-(2-Chlorobenzyloxycarbonyloxy)succinimide, commonly abbreviated as Z(2-Cl)-OSu, a highly effective capping agent designed to mitigate this problem. We will explore the chemical rationale behind its efficacy, its orthogonal stability in both Fmoc and Boc chemistries, and step-by-step procedures for its application and subsequent removal, ensuring researchers can maximize the purity and yield of their synthetic peptides.

The Challenge of Incomplete Coupling in SPPS

Solid-phase peptide synthesis is an iterative process involving repeated cycles of deprotection, coupling, and washing to build a peptide chain on an insoluble resin support.[1][2] The efficiency of the amino acid coupling step is critical. However, achieving 100% coupling efficiency in every cycle is practically impossible due to factors like steric hindrance and peptide chain aggregation.[3] When an amino acid fails to couple, a free amino group remains on the N-terminus of the growing peptide chain.[4] If left unblocked, this amine will react in subsequent coupling cycles, leading to the synthesis of a peptide missing one or more amino acids—a "deletion sequence."

These impurities complicate the purification process, reduce the overall yield, and can compromise the biological activity of the final product.[4] The most effective strategy to prevent the formation of deletion sequences is to permanently block any unreacted amino groups after each coupling step in a process known as "capping."[4]

This compound: An Optimized Capping Solution

This compound (Z(2-Cl)-OSu) is a specialized reagent designed for this purpose. It acts as a highly efficient capping agent by rapidly and irreversibly acylating unreacted N-terminal amines.[4][5] This reaction introduces the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, a robust protecting group that terminates the peptide chain and prevents it from participating in future elongation steps.[4]

Physicochemical Properties

A summary of the key properties of Z(2-Cl)-OSu is presented below. Its solid form is particularly advantageous, allowing it to be dissolved just before use to limit potential degradation in solution.[5]

| Property | Value |

| Synonyms | Z(2-Cl)-OSu, (2-Cl-Z)-OSu, 2-Chlorobenzyl succinimidyl carbonate |

| CAS Number | 65853-65-8[6][7] |

| Molecular Formula | C₁₂H₁₀ClNO₅[6][7] |

| Molecular Weight | 283.66 g/mol [6][7] |

| Appearance | White to off-white solid |

| Melting Point | 101-105 °C[6][8] |

| Storage | 2-8°C, desiccated[7] |

Mechanism of Action and Key Advantages

The efficacy of Z(2-Cl)-OSu is rooted in its chemical structure. The N-hydroxysuccinimide (OSu) ester is an excellent leaving group, making the reagent a potent acylating agent that reacts swiftly with primary amines.[4] This high reactivity allows for very short reaction times, typically around 5 minutes, which is a significant advantage in automated peptide synthesis as it does not substantially lengthen cycle times.[4][5]

The core advantage of the resulting 2-Cl-Z group is its orthogonal stability. It is completely stable to the basic conditions (e.g., piperidine) used for Fmoc deprotection and the moderate acidic conditions (e.g., TFA) used for Boc deprotection.[5][9] This ensures that the cap remains intact throughout the synthesis, regardless of the primary chemical strategy employed.

Experimental Protocols

Protocol 1: Capping in Fmoc-SPPS

This protocol describes a standard capping step to be performed immediately after the amino acid coupling step in an Fmoc-based synthesis.

Materials:

-

Peptidyl-resin with potentially unreacted N-terminal amines

-

This compound (Z(2-Cl)-OSu)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

SPPS reaction vessel (manual or automated synthesizer)

Procedure:

-

Post-Coupling Wash: Following the primary amino acid coupling step, drain the coupling solution from the reaction vessel. Wash the peptidyl-resin thoroughly with DMF (3 x 1 min) to remove excess activated amino acid and coupling reagents.

-

Prepare Capping Solution: Prepare a fresh solution of 0.1 M Z(2-Cl)-OSu in DMF. For example, to make 10 mL of solution, dissolve 283.7 mg of Z(2-Cl)-OSu in 10 mL of DMF.

-

Causality Note: The solution should be prepared fresh as the active ester can degrade over time in solution.[5] DMF is the preferred solvent due to its excellent resin-swelling properties and solute compatibility.

-

-

Capping Reaction: Add a sufficient volume of the capping solution to the reaction vessel to swell and fully immerse the resin (typically 5-10 mL per gram of resin). Agitate the mixture at room temperature for 5-10 minutes.

-

Post-Capping Wash: Drain the capping solution from the reaction vessel. Wash the resin thoroughly to remove excess Z(2-Cl)-OSu and the N-hydroxysuccinimide byproduct. A typical wash sequence is:

-

DMF (3 x 1 min)

-

DCM (2 x 1 min)

-

DMF (2 x 1 min)

-

-

Verification (Optional): Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates that all free primary amines have been successfully capped.

-

Continue Synthesis: Proceed to the N-α-Fmoc deprotection step for the next cycle.

Protocol 2: Orthogonal Use as a Lysine Side-Chain Protecting Group in Boc-SPPS

The 2-Cl-Z group is also frequently used to protect the ε-amino group of lysine in Boc-SPPS.[10][11] It provides robust protection that is stable to the repetitive TFA treatments required for N-α-Boc removal.

Deprotection and Cleavage: The 2-Cl-Z group is removed simultaneously with other benzyl-based side-chain protecting groups and cleavage from the resin during the final deprotection step with strong acid.[10]

-

Reagent: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).

-

Caution: These are extremely hazardous reagents and must be handled with appropriate safety equipment and procedures.

-

The 2-Cl-Z group is cleaved via acidolysis, releasing the unprotected lysine side chain.

Protocol 3: Selective Deprotection via Hydrogenolysis

In applications requiring selective deprotection of the 2-Cl-Z group while other protecting groups remain (e.g., in the synthesis of branched or specifically modified peptides), catalytic hydrogenolysis can be employed.[9][10] This method is orthogonal to most acid- and base-labile protecting groups.

Materials:

-

Peptide protected with a 2-Cl-Z group

-

Palladium on carbon (Pd/C) catalyst, 5-10% w/w

-

Solvent: Methanol (MeOH), Acetic Acid (AcOH), or 10% Formic Acid in MeOH[10]

-

Hydrogen source (H₂ gas balloon or hydrogenation apparatus)

Procedure:

-

Dissolution: Dissolve the 2-Cl-Z protected peptide in a suitable solvent. A mixture of 10% formic acid in methanol is often effective.[10]

-

Catalyst Addition: In a flask suitable for hydrogenation, carefully add the Pd/C catalyst. The amount should be approximately equal to the mass of the peptide.[10]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.

-

Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1 atm from a balloon) at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Concentration: Combine the filtrates and concentrate under reduced pressure to yield the deprotected peptide.

Orthogonality in Peptide Synthesis

The strategic advantage of Z(2-Cl)-OSu lies in its orthogonality.[9] An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others.[12] This is crucial for complex peptide synthesis involving side-chain modifications.

| Protecting Group | Chemical Class | Cleavage Conditions | Stability |

| Fmoc | Fluorenylmethyloxycarbonyl | Mild Base (e.g., 20% Piperidine in DMF)[11] | Unstable to base; Stable to acid and hydrogenolysis |

| Boc | tert-Butoxycarbonyl | Moderate Acid (e.g., TFA in DCM)[1][11] | Unstable to acid; Stable to base and hydrogenolysis |

| 2-Cl-Z | 2-Chlorobenzyloxycarbonyl | Strong Acid (HF, TFMSA) or Hydrogenolysis (H₂/Pd)[9][10] | Stable to mild base and moderate acid |

Conclusion and Authoritative Insights

This compound is more than a simple reagent; it is a problem-solving tool that directly addresses a fundamental limitation of SPPS. By providing a rapid and highly efficient method for terminating failure sequences, it significantly enhances the quality of crude synthetic peptides.[4][5] This simplification of the product mixture leads to more straightforward purification, higher final yields, and greater confidence in the identity and purity of the target molecule. Its compatibility with both major SPPS chemistries and its role as an orthogonal protecting group for side chains further establish it as an invaluable component of the modern peptide chemist's toolkit.[9][10] For any researcher aiming for the highest standards in peptide synthesis, incorporating an efficient capping step with Z(2-Cl)-OSu is a critical and validated procedure.

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. nbinno.com [nbinno.com]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. jk-sci.com [jk-sci.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. echemi.com [echemi.com]

- 9. nbinno.com [nbinno.com]

- 10. peptide.com [peptide.com]

- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 12. biosynth.com [biosynth.com]

N-(2-Chlorobenzyloxycarbonyloxy)succinimide as a capping agent in Fmoc chemistry

Application Note & Protocol Guide

Topic: N-(2-Chlorobenzyloxycarbonyloxy)succinimide: A High-Efficiency Capping Agent for Eliminating Deletion Sequences in Fmoc-Based Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis.

Executive Summary: The Pursuit of Purity in Peptide Synthesis

In the meticulous world of Solid-Phase Peptide Synthesis (SPPS), the ultimate goal is the flawless assembly of a target peptide sequence. However, the reality of synthesis is that no coupling reaction achieves 100% efficiency.[1] Incomplete acylations leave unreacted N-terminal amino groups on the growing peptide chain. If left unaddressed, these free amines will participate in the subsequent coupling cycle, leading to the generation of "deletion sequences"—peptides lacking one or more amino acid residues. These impurities are often chromatographically similar to the target peptide, making purification a significant challenge and compromising final yield and biological integrity.[1][2]

Capping is the critical, yet sometimes overlooked, step that permanently blocks these unreacted amines, effectively terminating the extension of these failure sequences. This guide provides an in-depth exploration of this compound, also known as Z(2-Cl)-OSu, a superior capping agent designed for modern Fmoc chemistry. We will delve into its mechanism, its distinct advantages over traditional reagents like acetic anhydride, and provide robust, field-tested protocols for its seamless integration into your synthesis workflow.

The Problem: Incomplete Coupling and Its Consequences

The stepwise nature of SPPS is its greatest strength, but it also presents a compounding challenge. Even a coupling efficiency of 99% per cycle results in a significant decrease in the purity of the final product as the peptide length increases. The primary consequence is the formation of deletion sequences.

Figure 1: The consequence of incomplete coupling without a capping step.

As illustrated in Figure 1, the unreacted amine from a failed coupling cycle becomes a point of initiation for a new, shorter peptide sequence that complicates downstream purification.

The Solution: High-Efficiency Capping with Z(2-Cl)-OSu

Capping involves introducing a chemical agent after the primary coupling step to acylate any remaining free amines, rendering them inert to subsequent reactions. While acetic anhydride is a traditional choice, this compound (Z(2-Cl)-OSu) offers significant advantages in the context of Fmoc chemistry.[2]

Mechanism of Action

Z(2-Cl)-OSu is a highly reactive N-hydroxysuccinimide (OSu) ester. The OSu group is an excellent leaving group, facilitating rapid and efficient acylation of the free primary amine of the unreacted peptide chain. This reaction introduces the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, a stable urethane linkage that effectively terminates the chain.[1]

References

Application Notes & Protocols: The 2-Chlorobenzyloxycarbonyl (2-ClZ) Group for Amine Protection in Advanced Organic Synthesis

Introduction: The Imperative of Amine Protection

In the intricate landscape of multi-step organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development, the selective manipulation of functional groups is paramount.[1][2] Amines, being nucleophilic and basic, are highly reactive and often interfere with desired transformations at other sites within a molecule.[2] To achieve chemoselectivity, a "protecting group" is temporarily installed on the amine, rendering it inert to specific reaction conditions.[1][2] This group must be robust enough to withstand subsequent synthetic steps but also be removable—or "deprotected"—under mild and specific conditions that do not compromise the integrity of the newly synthesized molecule.[3][4]

Among the arsenal of amine protecting groups, carbamates are a cornerstone, valued for their ability to moderate the reactivity of the amine nitrogen effectively.[2][5] The benzyloxycarbonyl (Cbz or Z) group is a classic example, but modern synthetic challenges have driven the development of derivatives with fine-tuned properties. This guide focuses on one such derivative: the 2-chlorobenzyloxycarbonyl (2-ClZ) group . The introduction of a chlorine atom at the ortho-position of the benzyl ring subtly alters the electronic properties of the group, enhancing its acid stability relative to the parent Cbz group, thereby carving out a distinct and strategic niche for its application.

The 2-ClZ Group: A Profile

The 2-ClZ group is an acid-stable, carbamate-type protecting group. Its increased stability to acidic conditions, compared to the standard Cbz group, makes it particularly valuable in synthetic strategies that employ acid-labile protecting groups for other functionalities, such as the tert-butyloxycarbonyl (Boc) group.[6] This stability profile allows for the selective deprotection of Boc groups with acids like trifluoroacetic acid (TFA) while the 2-ClZ group remains intact.

Key Attributes of the 2-ClZ Group:

-

Acid Stability: Stable to conditions used for Boc-group removal (e.g., 50% TFA).[6]

-

Base Stability: Stable to the basic conditions used for Fmoc-group removal (e.g., piperidine).[7]

-

Orthogonal Deprotection: Primarily removed by catalytic hydrogenolysis, a distinct mechanism that does not affect most acid- or base-labile groups.[7] This orthogonality is crucial for complex syntheses requiring sequential deprotection steps.[2][7]

-

Application in Peptide Synthesis: Widely used for the side-chain protection of lysine in Boc-based Solid Phase Peptide Synthesis (SPPS).[6]

Mechanism of Protection and Deprotection

Protection of an Amine with 2-ClZ-Cl

The introduction of the 2-ClZ group is typically achieved by reacting the amine with 2-chlorobenzyl chloroformate (2-ClZ-Cl) under basic conditions. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. A base, such as sodium hydroxide or a tertiary amine, is used to neutralize the HCl generated during the reaction, driving it to completion.

Caption: Amine protection via nucleophilic acyl substitution.

Deprotection by Catalytic Hydrogenolysis

The removal of the 2-ClZ group is most commonly and cleanly achieved by catalytic hydrogenolysis. In this process, a palladium catalyst (typically palladium on carbon, Pd/C) and a source of hydrogen (H₂ gas or a transfer agent like ammonium formate) are used. The reaction proceeds via the cleavage of the benzylic C-O bond, which releases toluene, carbon dioxide, and the free amine. The initial product is an unstable carbamic acid, which spontaneously decarboxylates.

Caption: Hydrogenolytic cleavage of the 2-ClZ group.

Experimental Protocols

PART A: Protocol for Amine Protection using 2-ClZ-Cl

This protocol describes a general procedure for the protection of a primary amine in a solution phase.

Materials & Reagents

| Reagent/Material | Purpose | Typical Amount (per 10 mmol amine) |

| Primary Amine Substrate | Starting Material | 1.0 eq (10 mmol) |

| 2-Chlorobenzyl chloroformate (2-ClZ-Cl) | Protecting Group Source | 1.05 - 1.1 eq (10.5 - 11 mmol) |

| Dichloromethane (DCM) or Dioxane | Anhydrous Reaction Solvent | 50 - 100 mL |

| Sodium Hydroxide (aq. 1M) or DIEA | Base | 2.5 eq (25 mmol) |

| Deionized Water | Work-up | As needed |

| Brine (Saturated NaCl solution) | Work-up | As needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | As needed |

| Hexanes / Ethyl Acetate | Solvents for Chromatography/Recrystallization | As needed |

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine substrate (1.0 eq) in the chosen anhydrous solvent (e.g., DCM).

-

Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the reaction.

-

Base Addition: Slowly add the aqueous sodium hydroxide solution (2.5 eq). If the substrate is not water-soluble, a biphasic system will form. Alternatively, a non-aqueous base like diisopropylethylamine (DIEA) can be used.

-

Reagent Addition: Add the 2-chlorobenzyl chloroformate (1.05 eq) dropwise to the vigorously stirred solution over 15-20 minutes. Ensure the temperature remains below 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Work-up (Aqueous):

-

Transfer the reaction mixture to a separatory funnel.

-

If DCM was used, separate the organic layer. Wash sequentially with 1M HCl (if an organic base was used), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically a solid or oil. Purify by either recrystallization or flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

PART B: Protocol for 2-ClZ Group Deprotection (Hydrogenolysis)

This protocol details the removal of the 2-ClZ group to regenerate the free amine.

Materials & Reagents

| Reagent/Material | Purpose | Typical Amount (per 5 mmol substrate) |

| 2-ClZ Protected Amine | Starting Material | 1.0 eq (5 mmol) |

| Palladium on Carbon (10% Pd/C) | Catalyst | 10-20 mol % (by weight of substrate) |

| Methanol (MeOH) or Ethanol (EtOH) | Reaction Solvent | 50 mL |

| Hydrogen Gas (H₂) | Hydrogen Source | Balloon pressure or 1-3 atm |

| Celite® or Diatomaceous Earth | Filtration Aid | As needed |

Step-by-Step Methodology

-

Reaction Setup: In a heavy-walled flask suitable for hydrogenation (e.g., a Parr shaker bottle or a thick-walled round-bottom flask), dissolve the 2-ClZ protected amine (1.0 eq) in the solvent (e.g., Methanol).

-

Inerting: Flush the flask with an inert gas like Nitrogen or Argon.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care and do not add to a solvent in the presence of air.

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (or connect to a hydrogenation apparatus). Evacuate the flask under vacuum and backfill with H₂. Repeat this cycle 3-5 times to ensure an inert atmosphere replaced by hydrogen.

-

Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

-

Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a more polar spot (the free amine) indicates completion. Reaction times can vary from 2 to 24 hours.

-

Work-up:

-

Carefully vent the excess hydrogen and flush the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the reaction solvent (Methanol).

-

Combine the filtrates and concentrate under reduced pressure to yield the crude deprotected amine.

-

-